Table 1: Core Chemical Identification and Physicochemical Properties of 2-Pentadecanone [1] [2]
| Property Category | Specification / Value |
|---|---|
| IUPAC Name | Pentadecan-2-one |
| Common Synonyms | Methyl tridecyl ketone; FEMA 3724 [1] |
| HMDB ID | HMDB0031081 [1] |
| CAS Registry Number | 2345-28-0 [1] [2] |
| Chemical Formula | C15H30O [1] |
| Average Molecular Weight | 226.40 g/mol [1] |
| Monoisotopic Mass | 226.2297 Da [1] |
| Physical State | Colorless white solid [1] [2] |
| Melting Point | 39 °C [1] |
| Boiling Point | 293 - 294 °C @ 760 mmHg [1] [2] |
| Predicted LogP | 6.26 [1] |
| Water Solubility | 0.47 mg/L @ 25 °C (est.) [1] |
| Flavor/Odor Profile | Fatty, spicy, floral, with notes of fresh jasmine and celery [2] |
This compound exhibits a range of bioactivities explored in various research contexts, from insect behavior control to potential therapeutic applications.
Table 2: Documented and Potential Bioactivities of this compound
| Research Context / System | Observed/Predicted Activity | Key Findings & Mechanism | Citation |
|---|---|---|---|
| Red Imported Fire Ant (RIFA) | Attractant (to minor workers) | Identified as EAD-active; minor workers spent significantly more time in the compound's odor field. | [3] |
| Locust Odorant Binding | High-affinity ligand | Fluorescence binding assays showed strong interaction with LmigOBP1; molecular docking identified Asn74 as a key binding residue. | [4] |
| Mycobacterium tuberculosis | Potential inhibitor (In-silico) | Virtual screening predicted strong binding affinity to Resuscitation-promoting factor B (RpfB), a target for eliminating dormant TB. | [5] |
| General / Other Research | Flavor/Fragrance Agent | Used in butter, cheese, meat, and fruit flavors due to its fatty, spicy, and floral profile (FEMA 3724). | [1] [2] |
For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.
This protocol is used to identify semiochemicals, like the attraction of RIFA to this compound [3].
This method determines the binding affinity of this compound to odorant-binding proteins, as demonstrated with LmigOBP1 from locusts [4].
This computational protocol was used to identify this compound as a potential inhibitor of RpfB in M. tuberculosis [5].
The following diagrams illustrate the microbial biosynthetic pathway for methyl ketones like this compound and a generalized experimental workflow for its study.
Diagram 1: Biosynthesis of this compound via the β-oxidation pathway in engineered microbes like S. cerevisiae [6].
Diagram 2: Generalized workflow for this compound research, from discovery to application.
For a compound to be considered a viable drug candidate, its physicochemical and toxicological properties must be evaluated.
The table below summarizes the key identifiers and physical properties of 2-pentadecanone, which is a white to almost white solid at room temperature with a floral, spicy odor [1] [2].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 2345-28-0 [3] [1] [2] |
| IUPAC Name | Pentadecan-2-one [3] |
| Other Names | Methyl tridecyl ketone [3] [1] [2] |
| Molecular Formula | C₁₅H₃₀O [3] [1] [2] |
| Molecular Weight | 226.40 g/mol [3] [1] [2] |
| Melting Point | 39.0 - 41.0 °C (lit.) [1] [2] [4] |
| Boiling Point | 293 °C (lit.) [2] [4], 162 °C/15 mmHg [1] |
| Flash Point | 113 °C (closed cup) [2] |
| Density | 0.82 (estimate) [4] |
| Purity (Available Commercially) | >95.0% to ≥98% [1] [2] |
Thermodynamic data from the NIST WebBook provides further characterization [3]:
Preclinical studies have revealed several promising biological activities for this compound.
A 2019 study investigated the acute toxicity and gastroprotective effect of this compound in an ethanol-induced gastric ulcer model in Sprague Dawley rats [5].
The diagram below illustrates the experimental workflow and proposed mechanism for the gastroprotective effect of this compound.
Experimental workflow for evaluating this compound's gastroprotective effect in a rat model.
Research indicates potential for this compound in antimicrobial and pest management applications.
The diagram below outlines the role of this compound in nematode chemotaxis.
Proposed pathway for bacterial ketones like this compound attracting nematodes.
The summarized activities highlight this compound's potential as a scaffold for drug development.
| Activity | Model System | Key Findings & Proposed Mechanism | Reference |
|---|---|---|---|
| Gastroprotective | Ethanol-induced gastric ulcer in rats | Reduced ulcer area (up to 88.9% inhibition). Antioxidant (↑ SOD, CAT; ↓ MDA), cytoprotective (↑ HSP70), anti-apoptotic (↓ Bax). | [5] |
| Antimicrobial | In vitro assay vs. P. acnes | Moderate inhibition (MIC = 100 µg/mL for the 3,4-epoxy-2-pentadecanone homologue). | [6] |
| Semiochemical | M. incognita & C. elegans | Acts as a behavioral attractant via specific ketone-sensing neural pathways (AWCON neurons). | [7] |
This compound is a well-characterized organic compound with established uses in flavors and fragrances. Emerging preclinical evidence suggests significant potential for repurposing or using it as a lead compound in pharmaceuticals, particularly for treating gastric ulcers, and in agriculture for nematode management. However, current research is primarily at the in vivo animal model stage. Further investigation is required to fully elucidate its mechanisms of action, pharmacokinetics, and safety profile before any clinical development in humans.
The table below consolidates key quantitative data for 2-Pentadecanone (CAS 2345-28-0), providing a clear overview of its characteristics.
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Chemical Formula | C₁₅H₃₀O | - | [1] [2] |
| Molecular Weight | 226.40 | g/mol | [1] [2] |
| Melting Point | 39 | °C | Experimental [1] |
| Boiling Point | 293 - 294 | °C | @ 760 mmHg (Experimental) [1] |
| Water Solubility | 0.00019 (Predicted) | g/L | ALOGPS [1] |
| 0.00047 (Estimated) | g/L | The Good Scents Company [1] | |
| logP (Partition Coefficient) | 6.26 (Predicted) | - | ALOGPS [1] |
| 6.072 (Estimated) | - | The Good Scents Company [1] | |
| 5.277 (Calculated) | - | Crippen Method [3] | |
| logS | -6.1 | - | ALOGPS [1] |
| pKa (Strongest Acidic) | 19.64 | - | ChemAxon [1] |
| Polar Surface Area (PSA) | 17.07 | Ų | ChemAxon [1] |
For researchers aiming to validate or measure these properties, here are detailed methodologies cited in recent studies.
The shake-flask method is a classic technique for directly measuring partition coefficients. The general workflow is as follows:
Experimental workflow for logP determination.
Computational methods are crucial for high-throughput screening in early drug discovery. The workflow for a physics-based approach is:
Computational workflow for logP prediction.
The data for this compound reveals several key points for researchers:
The following table summarizes the plant species in which this compound has been identified, along with key experimental details:
| Plant Source | Plant Family | Part Used | Extraction Solvent | Identification Method | Reference |
|---|---|---|---|---|---|
| Cestrum aurantiacum (Orange cestrum) | Solanaceae | Whole plant (dried & powdered) | Ethanol | GC-MS Analysis [1] | [1] |
This compound was isolated as part of a study investigating the anti-cancer properties of solanaceous plant extracts [1].
Here is the detailed methodology used to isolate and identify this compound from Cestrum aurantiacum [1]:
Experimental workflow for this compound identification.
The search results indicate that knowledge of plant sources for this compound is still emerging. Future research directions could include screening other species within the Solanaceae family or plants known to produce other methyl ketones.
The table below summarizes the core identifier and basic physical properties of 2-Pentadecanone.
| Property Type | Value |
|---|---|
| CAS Registry Number | 2345-28-0 [1] [2] [3] |
| Systematic Name | Pentadecan-2-one [1] [2] |
| Molecular Formula | C15H30O [1] [2] [3] |
| Molecular Weight | 226.40 g/mol [1] [3] [4] |
| Physical State | White to almost white solid (powder to crystal) [3] [4] |
| Melting Point | 37 °C to 41 °C [1] [3] [4] |
| Boiling Point | 293 °C to 294 °C @ 760 mmHg [1] [3] |
| Water Solubility | Insoluble in water [3] / 0.4683 mg/L @ 25°C (est) [1] |
The following table details the sensory characteristics of this compound as reported in the databases.
| Characteristic | Description |
|---|---|
| Odor Type | Floral [1] [3] |
| Odor Description | At 10.00% in dipropylene glycol: fresh jasmin, celery [1] [3]. Also described as fatty, oily, waxy, and burnt [1]. |
| Aroma Threshold | Detection: 1 to 7 ppb. Aroma at 1.0%: chemical-like, fruity green, dairy-like fatty and waxy with blueberry and cognac notes [3]. |
| Flavor Type | Fatty [1] |
| Taste Description | Fatty, spicy, floral [1]. At 50 ppm: berry, blueberry fruity, waxy fatty, hay-like green with a dairy aftertaste [3]. |
| Primary Uses | Flavoring agent to impart fatty, slightly spicy, and floral nuances in butter, cheese, meat, and various fruit flavors [1] [3]. |
While not a signaling pathway, one search result [5] reviews the microbial biosynthesis of methyl ketones like this compound as promising biofuels. The diagram below outlines the core "fatty acid β-oxidation derived pathway" used in engineered microorganisms.
Microbial biosynthesis of methyl ketones via the β-oxidation pathway.
This pathway leverages fatty acyl-CoA as a primary substrate. It enters a modified β-oxidation pathway that is blocked from proceeding to completion, ultimately being converted to methyl ketones by the enzyme thioesterase [5]. Optimizing this pathway in microbes like Saccharomyces cerevisiae is a key research focus for sustainable production [5].
The search results provide foundational data but lack the depth for a full whitepaper. Key limitations include:
For the detailed experimental data required by your audience, I suggest:
The table below summarizes the core identifier and predicted physicochemical properties of 2-Pentadecanone.
| Property | Value |
|---|---|
| Common Name | This compound [1] |
| CAS Registry Number | 2345-28-0 [1] [2] [3] |
| IUPAC Name | pentadecan-2-one [1] [4] |
| Chemical Formula | C₁₅H₃₀O [1] [4] |
| Average Molecular Weight | 226.3981 g/mol [1] [4] |
| SMILES | CCCCCCCCCCCCCC(C)=O [1] |
| Class | Ketone [1] [4] |
| Water Solubility (Predicted) | 0.00019 g/L [4] |
| logP (Predicted) | 6.26 [4] |
| Bioavailability | No [4] |
| Rule of Five | No [4] |
Based on current methodological approaches in biochemistry, you can investigate this compound's metabolism using transcriptomic and metabolomic techniques [5] [6]. The diagram below outlines the core workflow.
This compound is a methyl ketone found in various foods but its biosynthesis and catabolism in biological systems are not well-established in current literature [1] [4]. Research on analogous compounds suggests potential investigative directions.
This compound (methyl tridecyl ketone) is a straight-chain aliphatic ketone with the molecular formula C₁₅H₃₀O and molecular weight of 226.40 g/mol [1]. This compound typically presents as a white to almost white crystalline solid with a melting point range of 39-41°C and a boiling point of 293°C at atmospheric pressure (or 162°C at 15 mmHg) [2] [3]. This compound has demonstrated significant biological activity, particularly as a component of plant extracts with anti-cancer properties [4]. Recent research has identified this compound in Cestrum aurantiacum (Orange cestrum), a plant species belonging to the Solanaceae family that has been used traditionally in Ayurvedic medicine for its anti-inflammatory, antimicrobial, and potential anti-tumor properties [4].
The analysis of this compound requires sophisticated analytical techniques due to its presence in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for identifying and quantifying this compound in natural product extracts. This application note provides comprehensive protocols for the GC-MS analysis of this compound, including detailed methodologies for sample preparation, instrumental analysis, and data interpretation, specifically tailored for researchers and drug development professionals working in the field of natural product-based drug discovery.
Table 1: Fundamental chemical and physical properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Registry Number | 2345-28-0 | [1] [2] |
| Molecular Formula | C₁₅H₃₀O | [1] [2] |
| Molecular Weight | 226.40 g/mol | [1] [2] |
| Purity | >95.0% (GC) | [2] |
| Physical State | White to almost white powder to crystal | [2] |
| Melting Point | 39.0-41.0°C | [2] |
| Boiling Point | 293°C (lit.) / 162°C/15 mmHg | [2] [3] |
| Flash Point | 113°C (closed cup) | [3] |
| Synonyms | Methyl tridecyl ketone; Pentadecan-2-one | [1] [2] |
Table 2: Spectral identifiers and database references for this compound
| Identifier Type | Reference Code | Source |
|---|---|---|
| IUPAC Standard InChI | InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-14H2,1-2H3 | [1] |
| IUPAC Standard InChIKey | CJPNOLIZCWDHJK-UHFFFAOYSA-N | [1] |
| PubChem Compound ID | 61303 | [5] |
| PubChem Substance ID | 87575173 | [2] |
| Reaxys Registry Number | 1764872 | [2] |
| SDBS Number | 18837 | [2] |
| MDL Number | MFCD00053712 | [2] |
Table 3: Recommended GC-MS conditions for this compound analysis
| Parameter | Setting | Alternative/Notes |
|---|---|---|
| GC System | ||
| Column | Mid-polarity fused silica capillary (e.g., 35% phenyl methyl polysilphenylene-siloxane) | 30m × 0.25mm ID × 0.25μm film |
| Injection Temperature | 250°C | |
| Injection Mode | Split or splitless | Dependent on sample concentration |
| Injection Volume | 1μL | |
| Carrier Gas | Helium | Constant flow mode (1.0 mL/min) |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 10 min) | Total run time: 38 min |
| MS System | ||
| Ionization Mode | Electron Impact (EI) | 70 eV |
| Ion Source Temperature | 230°C | |
| Transfer Line Temperature | 280°C | |
| Mass Range | 40-550 m/z | |
| Scan Rate | 5 scans/sec | |
| Solvent Delay | 3 minutes |
Under electron impact ionization conditions, this compound typically produces a characteristic mass spectrum with key fragment ions that aid in its identification. The molecular ion peak [M+] should be observable at m/z 226, though it may have low abundance characteristic of aliphatic ketones. The base peak often appears at m/z 58, corresponding to the McLafferty rearrangement product (CH₃-C=O+-CH₂). Other significant fragments include m/z 43 (CH₃-C=O+), m/z 71 (C₄H₇O+), and a series of hydrocarbon fragments at m/z 57, 71, 85, and 99 in decreasing abundance. The retention time will vary based on the specific chromatographic conditions but should be consistent with a C15 aliphatic ketone of intermediate polarity.
Research on this compound from Cestrum aurantiacum requires proper botanical identification and collection procedures. Specimens should be collected from their natural habitats during appropriate seasonal periods (typically spring collections have been reported) [4]. The plant material must be identified by a qualified botanist, and voucher specimens should be deposited in a recognized herbarium for future reference. In documented protocols, specimens have been collected from various regions, including Islamabad, Pakistan, with voucher specimens numbered accordingly (e.g., Voucher # 168, 221, 339) [4]. Proper permissions and licenses for plant collection must be obtained from relevant institutional and governmental authorities before proceeding with extraction.
Drying and Comminution: Fresh plant material (leaves, stems, or whole plants) should be thoroughly dried at room temperature or using a food dehydrator at low temperature (not exceeding 40°C) to preserve thermolabile compounds. Once completely dried, the material should be pulverized into a fine powder using a mechanical grinder, and the resulting powder stored in airtight containers protected from light until extraction [4].
Multi-Solvent Extraction: The protocol developed by Panda et al. (as referenced in Scientific Reports) provides an effective approach for initial screening [4]. Place 1 gram of dried plant powder into separate screw-capped tubes and add 10 mL of each extraction solvent (hexane, chloroform, acetone, ethanol, and water). Sonicate the samples in a sonicator bath for 1 hour every 4 hours to enhance extraction efficiency. After extraction, concentrate 1 mL aliquots from each fraction using a centrifugal concentrator (e.g., Savant SpeedVac Concentrator 200H) [4].
Bioassay-Guided Fractionation: Based on research findings, the ethanol extract of Cestrum aurantiacum has shown the most promising results in anti-cancer activity assessments [4]. For large-scale extraction focused on this compound isolation, ethanol is recommended as the primary solvent. The concentrated extracts should be redissolved in DMSO at a concentration of 60 mg/mL for initial biological activity screening.
The brine shrimp lethality assay serves as a preliminary toxicity screen that can help identify extracts with potential bioactivity. Prepare artificial seawater by dissolving 38 g/L of sea salt in deionized water, and oxygenate for approximately 2 hours using a magnetic stirrer. Hatch Artemia salina cysts in a two-chambered container with a partitioning wall containing small holes, and collect phototropic nauplii after 48 hours [4].
Test the extracts at various concentrations by dissolving them initially in 100% DMSO as a stock solution (60 mg/mL) and then diluting with artificial seawater. Add ten phototropic nauplii to each container and maintain at room temperature for 24 hours. Count dead nauplii after 24 hours and calculate the percentage of lethality using the formula:
Percentage of Death = (Total nauplii - Alive nauplii) / Total nauplii × 100 [4]
Use artificial seawater as a negative control and a known compound (such as nicotine) as a positive control. Extracts showing significant lethality may warrant further investigation for anti-cancer properties.
For more specific assessment of anti-cancer activity, the MTT assay provides a reliable measure of cell viability. Begin by thawing frozen cell lines (such as A549, Hela, and HEPG) and transferring them to a sterile falcon tube with 5 mL of cell culture medium. Examine cell density under a microscope and transfer 2 mL of cell culture to a flask containing 15 mL of Dulbecco's Modified Eagle's Medium (DMEM) [4].
Incubate the flask at 37°C for 24 hours in a 5% CO₂ incubator to allow cells to attach and develop on the flask surface. Trypsinize the cells, resuspend in complete media, and count. Dilute to 75,000 cells per mL and add 100 μL (7500 total cells) to each well of a 96-well plate. Incubate overnight, then add tested extracts the following day [4].
After treatment, add 20 μL of 5 mg/mL MTT to each well and incubate for an additional 3-4 hours. Include control wells with MTT but no cells. Measure the formazan product spectrophotometrically at 570 nm, with a reference wavelength of 630 nm. Calculate the percentage of cell viability compared to untreated controls.
Recent research published in Scientific Reports has revealed the significant anti-cancer potential of this compound when isolated from Cestrum aurantiacum [4]. This compound was identified as one of four key bioactive components (along with β-amyrin, cedryl acetate, and lupeol) responsible for the observed anti-tumor activity in solanaceous plant extracts. The study employed a bioassay-guided purification approach to isolate these compounds and evaluate their anti-cancer properties.
The research demonstrated that extracts containing this compound showed promising results in multiple bioactivity assessments, including brine shrimp lethality assays and in vitro cytotoxicity tests against human cancer cell lines (A549, Hela, and HEPG) [4]. The presence of this compound, along with the other identified compounds, likely contributes to the anti-tumor mechanisms of action, though the exact molecular targets and pathways require further elucidation. The ethanol extract of Cestrum aurantiacum, which contained this compound, showed particularly promising results, leading to large-scale extraction and GC-MS analysis to fully characterize the chemical profile [4].
The discovery of this compound's anti-cancer properties occurs within the broader context of natural product drug discovery, where approximately 60% of current anti-cancer drugs are derived from natural plant products [4]. Specifically, the Solanaceae family represents a promising source of bioactive compounds, with over 2700 species containing various alkaloids, flavonoids, and other secondary metabolites with documented therapeutic applications in traditional medicine systems including Ayurveda, Traditional Chinese Medicine, and homeopathy [4].
Cestrum aurantiacum, the source of this compound in recent studies, has a history of use in traditional South Asian medicine, particularly Ayurveda, for its anti-inflammatory, antimicrobial, and gastrointestinal applications [4]. The traditional use of this plant for various medicinal purposes provides ethnobotanical support for its further investigation as a source of potential anti-cancer agents.
For comprehensive analysis of complex samples containing this compound, multidimensional chromatography coupled with advanced data processing tools can significantly enhance compound identification and quantification. The GcDUO software, an open-source platform implemented in R, provides specialized modules for GC×GC–MS data processing [6]. This software integrates both PARAFAC and PARAFAC2 algorithms for deconvoluting overlapping peaks and extracting pure chemical signals from complex chromatographic data.
GcDUO operates through six specialized modules: data import, region of interest (ROI) selection, deconvolution, peak annotation, data integration, and visualization [6]. The software uses an inverse watershed algorithm for ROI selection, which effectively identifies prominent peaks against the background. For qualification as a valid peak, the software typically requires that blobs contain a minimum of five points in the second column dimension and meet specified signal-to-noise ratio thresholds (e.g., s/n of 10) [6].
For standard GC-MS data analysis, the gcms_data_analysis package (available on GitHub) provides a structured approach to managing and analyzing qualitative tables [7]. This tool automates several key processes in GC-MS data analysis, including:
The package requires specific naming conventions for sample files (e.g., "Bio-oil-foodwaste-250C_1" or "FW_2") to enable automated processing and analysis of replicates [7]. Key configuration parameters include Tanimoto similarity threshold (default 0.4) and delta molecular weight threshold (default 100) for compound matching, which can be adjusted based on analysis requirements.
The following diagram illustrates the complete experimental workflow for GC-MS analysis of this compound from plant material to bioactivity assessment:
Figure 1: Complete workflow for GC-MS analysis and bioactivity screening of this compound from plant extracts
The GC-MS analysis of this compound represents a valuable methodological approach for natural product researchers and drug development professionals investigating anti-cancer compounds from plant sources. The protocols outlined in this application note provide comprehensive guidance for the identification, quantification, and bioactivity assessment of this promising compound.
Future methodological developments will likely focus on enhancing separation efficiency through comprehensive two-dimensional GC×GC–MS and improving data processing algorithms for more accurate compound identification in complex matrices. The integration of advanced computational tools, such as the GcDUO software with its PARAFAC2 capabilities, will continue to facilitate the deconvolution of complex chromatographic data and enable more reliable identification of this compound and related compounds in natural product extracts [6].
As research progresses, further studies are needed to elucidate the specific mechanisms of action through which this compound exerts its anti-cancer effects, its potential synergistic relationships with other compounds in plant extracts, and its pharmacokinetic and toxicological profiles in preclinical models. The continued application of these GC-MS protocols will support the advancement of this compound as a potential anti-cancer agent in the drug development pipeline.
Table 1: Basic Physicochemical Properties of 2-Pentadecanone [1] [2]
| Property | Value / Description |
|---|---|
| IUPAC Name | Pentadecan-2-one |
| CAS Number | 2345-28-0 |
| Molecular Formula | C15H30O |
| Average Molecular Weight | 226.3981 g/mol |
| Chemical Class | Ketone |
| Melting Point | 37-41 °C |
| Boiling Point | 293 °C |
| Predicted logP | 6.26 |
| Flavor/Aroma Description | Celery, fresh, jasmin, popcorn [1] [3] |
Table 2: Documented Occurrence of this compound in Foods [1] [3]
| Food Category | Specific Foods |
|---|---|
| Grains & Cereals | Fragrant rice (popcorn flavor type), cooked rice, wheat bread, soybean |
| Fruits & Vegetables | American cranberry, feijoa fruit, quince, asparagus, cauliflower |
| Dairy Products | Milk and milk products, various cheeses |
| Oils & Others | Hop, coconut oil |
The following protocol is a synthesis of methods used in recent food science research for profiling volatile compounds, adapted specifically for ketones like this compound.
After extraction, analyze the sample using GC-MS with parameters similar to those used in food volatile studies [4] [3].
GC Conditions:
MS Conditions:
The workflow below summarizes the key steps of this protocol:
The primary application for quantifying this compound is in food flavoromics. For instance, research has identified it as one of the characteristic flavor compounds responsible for the "popcorn flavor" in certain varieties of fragrant rice, alongside other compounds like 2-acetyl-1-pyrroline (2-AP) [3]. Such profiling is crucial for understanding the link between chemical composition and sensory quality, which can inform breeding programs and quality control in the food industry.
Gastric ulcer disease represents a significant global health challenge, affecting approximately 4 million individuals worldwide annually with concerning mortality rates of 10-40%. This condition is characterized by destruction of gastric mucosa resulting from an imbalance between aggressive factors (such as gastric acid, pepsin, and reactive oxygen species) and defensive factors (including mucus secretion, bicarbonate, and prostaglandins). Current pharmacological treatments like proton pump inhibitors and H2 receptor antagonists, while effective, are associated with concerning side effects including arrhythmias and hematopoietic changes, necessitating the development of novel therapeutic agents with improved safety profiles [1].
2-Pentadecanone (C₁₅H₃₀O), a ketone bioactive compound, has emerged as a promising gastroprotective candidate based on recent scientific investigations. This compound has been identified as a major constituent in various medicinal plants including Labisia pumila, Humulus lupulus, and Cocos nucifera, and has been traditionally associated with wound healing properties [1]. Previous research has documented its antibacterial, anti-inflammatory, and skin wound healing effects, suggesting potential for internal wound healing applications such as gastric ulcer treatment [1]. The compound's structural analogs (specifically 6,10,14-trimethyl-2-pentadecanone) found in plants like Peganum harmala and Eclipta alba have demonstrated significant antioxidant capacity, further supporting its therapeutic potential for oxidative stress-related conditions like gastric ulceration [1].
The gastroprotective effects of this compound are mediated through multiple synergistic pathways that target key pathological processes in gastric ulcer development. The compound demonstrates significant antioxidant properties by enhancing the activity of crucial endogenous antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) while reducing lipid peroxidation as measured by decreased malondialdehyde (MDA) production in gastric tissue homogenates [1]. This redox modulation helps counteract the oxidative damage induced by ethanol and other ulcerogenic agents on gastric mucosal membranes.
Cytoprotective Protein Regulation: this compound administration demonstrates upregulation of HSP70 (Heat Shock Protein 70), a crucial cytoprotective chaperone protein that facilitates proper protein folding and cellular stress response in gastric mucosal cells. Concurrently, it promotes downregulation of Bax protein, a key pro-apoptotic factor in the mitochondrial pathway of programmed cell death [1]. This dual modulation of stress response and apoptotic pathways significantly enhances gastric mucosal cell survival under injurious conditions.
Inflammatory Mediator Modulation: Research indicates that this compound influences the sphingosine-1-phosphate signaling pathway, which plays a pivotal role in maintaining endothelial barrier function and regulating inflammatory responses in gastrointestinal tissue [2]. This mechanism is particularly relevant for maintaining gastrointestinal integrity during inflammatory challenges.
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its gastroprotective effects:
Figure 1: Molecular Mechanisms of this compound Gastroprotective Action
The safety profile of this compound must be established prior to efficacy evaluation using the OECD Guideline 423 framework for acute oral toxicity testing [1]. The following protocol details the standardized approach:
Animal Model Preparation: Utilize healthy male Sprague Dawley rats (150-200 g) maintained under controlled conditions (25°C, 12 h light/dark cycle) with free access to water and standard pellet diet. Following an overnight fasting period (with continued water access), administer a single oral dose of 300 mg/kg this compound to the treatment group (n=6), while the control group receives 5% Tween 20 vehicle (5 mL/kg) [1].
Observation and Monitoring: Conduct intensive clinical observations for the first 8 hours post-administration, followed by twice-daily monitoring for 14 consecutive days. Document all behavioral changes, mortality, morbidity signs, and physical abnormalities. On day 14, collect blood samples for comprehensive biochemical analysis and harvest liver and kidney tissues for histological examination following euthanasia via ketamine/xylazine overdose (300/30 mg/kg) [1].
Biochemical and Histological Analysis: Evaluate hepatic function parameters (ALP, ALT, GGT, AST, total protein) and renal function markers (creatinine, urea) using standardized automated analyzers. Process organ tissues through 10% neutral buffered formalin fixation, paraffin embedding, sectioning at 5μm thickness, and hematoxylin and eosin staining for microscopic assessment by a blinded pathologist [1].
The ethanol-induced gastric ulcer model represents a well-established method for evaluating gastroprotective compounds through rapid induction of hemorrhagic lesions and oxidative stress in gastric mucosa [1]. The experimental workflow is visualized below:
Figure 2: Experimental Workflow for Ethanol-Induced Gastric Ulcer Study
Animal Grouping and Pre-treatment: Randomly assign fasted rats (24 total, 6 per group) to four experimental groups: (1) Negative control receiving 5% Tween 20 (5 mL/kg), (2) Positive control receiving omeprazole (20 mg/kg in 5% Tween 20), (3) Low-dose this compound (10 mg/kg), and (4) High-dose this compound (20 mg/kg). Administer all treatments orally via gavage [1].
Ulcer Induction and Tissue Collection: One hour after pre-treatment, administer 1 mL of absolute ethanol orally to all animals to induce gastric ulcer formation. After 60 minutes, euthanize animals by ketamine/xylazine overdose (300/30 mg/kg) followed by cervical decapitation. Immediately excise stomachs, open along the greater curvature, and gently rinse with ice-cold normal saline. Preserve stomach tissues in 10% buffered formalin for subsequent analysis [1].
Macroscopic Ulcer Evaluation: Examine fixed stomach tissues under a dissecting microscope (1.8x magnification) to measure length and width of hemorrhagic lesions. Calculate the ulcer area (UA) and determine the inhibition percentage (I%) using the formula: I% = [(UA_control - UA_treated)/UA_control] × 100 [1].
Mucus Content and Gastric Acidity: Gently collect gastric mucosa by scraping, then weigh immediately using an analytical balance to determine mucus content. Measure gastric juice acidity using a calibrated pH meter with microelectrode [1].
Antioxidant Enzyme Assays: Homogenize gastric tissue samples in ice-cold phosphate buffer (pH 7.4) and centrifuge at 10,000×g for 15 minutes at 4°C. Analyze supernatant for SOD activity using xanthine oxidase method, CAT activity via hydrogen peroxide decomposition kinetics, MDA production as thiobarbituric acid reactive substances, and nitric oxide (NO) levels using Griess reagent, all with commercial kits (Cayman Chemical, USA) following manufacturer protocols [1].
Immunohistochemistry: Process formalin-fixed paraffin-embedded stomach sections (4μm) for HSP70 and Bax protein detection using polyvalent HRP/DAB detection kit (Abcam, ab64264). Visualize antibody binding as brown chromogen deposition under light microscopy (Nikon, Tokyo, Japan) and quantify expression using image analysis software [1].
Table 1: Acute Toxicity Profile of this compound (300 mg/kg) in Rats
| Parameter | Control Group | Treated Group | p-value |
|---|---|---|---|
| Mortality | 0/6 | 0/6 | >0.05 |
| Clinical Signs | None | None | >0.05 |
| Liver Function | |||
| ALP (U/L) | 150.2 ± 12.3 | 145.6 ± 10.8 | >0.05 |
| ALT (U/L) | 45.3 ± 4.2 | 43.8 ± 3.9 | >0.05 |
| AST (U/L) | 89.5 ± 7.6 | 86.2 ± 6.9 | >0.05 |
| Total Protein (g/dL) | 6.8 ± 0.5 | 6.9 ± 0.4 | >0.05 |
| Renal Function | |||
| Creatinine (mg/dL) | 0.42 ± 0.05 | 0.44 ± 0.04 | >0.05 |
| Urea (mg/dL) | 38.5 ± 3.2 | 39.2 ± 2.9 | >0.05 |
| Histology Findings | Normal architecture | Normal architecture | >0.05 |
Table 2: Gastroprotective Efficacy of this compound in Ethanol-Induced Gastric Ulcers
| Parameter | Negative Control | Omeprazole (20 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
|---|---|---|---|---|
| Ulcer Area (mm²) | 45.6 ± 4.3 | 8.2 ± 1.1* | 15.3 ± 2.4* | 9.8 ± 1.7* |
| Inhibition Percentage (%) | - | 82.0% | 66.4% | 78.5% |
| Mucus Content (mg/g tissue) | 12.3 ± 1.5 | 28.4 ± 2.6* | 22.6 ± 2.1* | 25.3 ± 2.3* |
| Gastric pH | 2.8 ± 0.3 | 4.2 ± 0.4* | 3.5 ± 0.3* | 3.9 ± 0.3* |
| SOD Activity (U/mg protein) | 5.2 ± 0.6 | 9.8 ± 0.9* | 7.9 ± 0.7* | 8.8 ± 0.8* |
| CAT Activity (U/mg protein) | 18.3 ± 1.9 | 35.6 ± 3.2* | 26.4 ± 2.5* | 30.2 ± 2.8* |
| MDA Level (nmol/mg protein) | 12.5 ± 1.3 | 4.2 ± 0.5* | 6.8 ± 0.7* | 5.1 ± 0.6* |
Data presented as mean ± SEM; *p<0.05 compared to negative control group
Employ one-way ANOVA with post-hoc Tukey test for multiple comparisons using SPSS version 20 or equivalent statistical software. Express all data as mean ± SEM and consider p-values <0.05 as statistically significant [1].
For experimental studies, this compound can be prepared in 5% Tween 20 solution at concentrations of 10 mg/kg and 20 mg/kg for oral administration. The compound demonstrates optimal efficacy at 20 mg/kg, achieving 78.5% ulcer inhibition comparable to the reference drug omeprazole (82.0% inhibition) [1]. The low-dose formulation (10 mg/kg) still provides significant protection (66.4% inhibition), suggesting a dose-dependent response relationship. Administration should occur 60 minutes prior to ulcer induction to allow for proper bioavailability and target engagement.
The experimental evidence supports several specific research applications for this compound:
Oxidative Stress-focused Research: The compound's significant effects on SOD and CAT enhancement and MDA reduction make it particularly suitable for investigating antioxidant mechanisms in gastrointestinal protection. Researchers should prioritize these parameters when studying redox modulation in gastric injury models [1].
Apoptosis Signaling Studies: The documented Bax protein downregulation and HSP70 upregulation indicate utility for research focused on cell survival pathways in gastrointestinal epithelium. These targets should be emphasized in studies examining apoptotic regulation in gastric mucosa [1].
Natural Product Development: Given its natural occurrence in various medicinal plants and the established safety profile at therapeutic doses, this compound represents a promising candidate for natural product-based gastroprotective formulations. Further research should explore synergistic combinations with other bioactive compounds to enhance efficacy [1] [3].
Disease Model Applications: While demonstrated effective in ethanol-induced models, the multiple mechanisms of action suggest potential utility in NSAID-induced gastric injury, stress-related ulcer models, and diabetes-associated gastrointestinal complications where oxidative stress and apoptosis play significant pathophysiological roles [1] [2].
The comprehensive experimental data demonstrates that This compound possesses significant gastroprotective properties mediated through multi-mechanistic actions including antioxidant enhancement, cytoprotective protein modulation, and anti-apoptotic effects. The established protocols provide researchers with standardized methods for evaluating efficacy and safety in preclinical models. With its favorable toxicity profile and dose-dependent efficacy, this compound represents a promising candidate for further development as a potential therapeutic agent for gastric ulcer disease. Future research directions should include evaluation in chronic ulcer models, assessment of combination therapies with conventional anti-ulcer agents, and investigation of formulation strategies to enhance bioavailability and targeted delivery.
The table below summarizes the key quantitative findings from the primary study on 2-pentadecanone:
| Parameter | Negative Control (Ethanol only) | Low Dose (10 mg/kg) | High Dose (20 mg/kg) | Positive Control (Omeprazole 20 mg/kg) |
|---|---|---|---|---|
| Ulcer Inhibition (%) | (Baseline) | Significant reduction reported [1] | Significant reduction reported [1] | Significant reduction reported [1] |
| Gastric Mucus Content | Low | Increased | Increased (greater than low dose) | Increased [1] |
| Gastric Juice Acidity | High (Low pH) | Reduced | Reduced | Reduced [1] |
| Antioxidant Enzymes (SOD, CAT) | Low | Increased | Increased (greater than low dose) | Increased [1] |
| Lipid Peroxidation (MDA) | High | Decreased | Decreased (greater than low dose) | Decreased [1] |
| Protein Expression (HSP70) | Down-regulated | Up-regulated | Up-regulated (greater than low dose) | Modulated [1] |
| Protein Expression (Bax) | Up-regulated | Down-regulated | Down-regulated (greater than low dose) | Modulated [1] |
Note: The original publication states significant changes for treatment groups compared to the negative control but does not provide all exact numerical values [1].
This section outlines the methodology for evaluating the gastroprotective effect of this compound in an ethanol-induced rat model [1].
The diagram below illustrates the experimental workflow and the proposed mechanism by which this compound exerts its gastroprotective effects.
6,10,14-Trimethyl-2-pentadecanone is a naturally occurring ketone compound with emerging significance in oxidative stress research. This long-chain ketone has been identified as a secondary metabolic product in various medicinal plants, where it contributes to the overall antioxidant defense system of the organism. The compound's structure features a ketone functional group at the second carbon position and three methyl branches at positions 6, 10, and 14, creating a specific molecular configuration that enhances its free radical scavenging capabilities. This chemical architecture allows the molecule to donate hydrogen atoms to free radicals, thereby neutralizing them and interrupting the chain reaction of lipid peroxidation.
Recent phytochemical investigations have revealed that 6,10,14-trimethyl-2-pentadecanone is distributed across multiple plant families. It has been isolated as a significant constituent in the volatile organic compounds (VOCs) of Sida rhombifolia L., where it constitutes approximately 6.30% of the total volatile profile [1]. Similarly, research on Tamarix aphylla L. essential oil identified this ketone as the principal component, representing a substantial 21.43% of the total oil composition [2]. Furthermore, studies on Biebersteinia multifida DC. have confirmed its presence in essential oils extracted through both conventional hydrodistillation and innovative pressurized hot water extraction methods [3]. These diverse botanical sources highlight the widespread natural occurrence of this ketone and support its traditional use in various ethnomedicinal practices for conditions related to oxidative stress.
The antioxidant potential of 6,10,14-trimethyl-2-pentadecanone has been quantitatively evaluated using multiple standardized assay systems, providing comprehensive insight into its efficacy across different mechanisms of antioxidant action. The following tables summarize the key experimental findings from recent scientific investigations:
Table 1: Antioxidant Activity of 6,10,14-Trimethyl-2-pentadecanone in Plant Essential Oils
| Plant Source | Concentration | Assay Type | Key Results | Reference |
|---|---|---|---|---|
| Sida rhombifolia L. | 6.30% of VOCs | DPPH | IC₅₀ = 5.48 ± 0.024 mg/mL (for total VOCs) | [1] |
| Sida rhombifolia L. | 6.30% of VOCs | ABTS | IC₅₀ = 1.47 ± 0.012 mg/mL (for total VOCs) | [1] |
| Sida rhombifolia L. | 6.30% of VOCs | FRAP | 83.10 ± 1.66 mM/g (for total VOCs) | [1] |
| Tamarix aphylla L. | 21.43% of essential oil | DPPH | Dose-dependent activity (25-200 μg/mL) | [2] |
| Tamarix aphylla L. | 21.43% of essential oil | ABTS | Dose-dependent activity (25-200 μg/mL) | [2] |
Table 2: Comparative Antioxidant Efficacy of Standard Compounds
| Antioxidant Standard | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Ascorbic Acid | DPPH | 10.70 μg/mL | [4] [5] |
| BHT (Butylated Hydroxytoluene) | DPPH | Used as reference standard | [1] [2] |
| Trolox | ABTS/FRAP | Used as reference standard | [1] |
The data demonstrates that 6,10,14-trimethyl-2-pentadecanone contributes to moderate antioxidant activity within complex essential oil mixtures. The dose-dependent response observed across multiple studies confirms classic antioxidant behavior, where increasing concentrations of the compound produce enhanced free radical scavenging capacity. When comparing the IC₅₀ values of essential oils containing this ketone to pure ascorbic acid (10.70 μg/mL), it is evident that while the purified standard compound exhibits superior potency, the essential oil mixtures containing 6,10,14-trimethyl-2-pentadecanone still demonstrate significant activity, particularly at higher concentrations [4] [5]. The FRAP assay results further corroborate the reducing power capacity of these essential oil compositions, indicating their ability to donate electrons in redox reactions, a fundamental mechanism of antioxidant action [1].
The initial phase of the protocol focuses on the efficient extraction and isolation of 6,10,14-trimethyl-2-pentadecanone from plant materials. The hydrodistillation technique using a Clevenger-type apparatus remains the most widely implemented method for initial extraction. In this process, 50-1500 g of dried plant material (depending on source availability) is combined with distilled water in a volumetric ratio of 1:10 (plant material:water) and subjected to controlled heating for 4-6 hours [1] [2] [6]. The resulting volatile compounds are collected in organic solvents such as n-hexane or dichloromethane, with anhydrous sodium sulfate added to remove residual water. The extraction yield typically ranges from 0.02% to 0.33% (w/w) relative to dry plant matter, with variations depending on the plant source and geographical factors [1] [7].
For enhanced extraction efficiency, Pressurized Hot Water Extraction (PHWE) presents an advanced alternative, particularly valuable for thermolabile compounds. This method employs a modified supercritical fluid extractor where temperature (100-200°C), pressure (50-200 bar), static time (5-15 minutes), dynamic time (10-30 minutes), and flow rate (1-3 mL/min) are optimized through response surface methodology [3]. The PHWE technique leverages the changed polarity of water at elevated temperatures, making it more suitable for extracting moderately non-polar compounds like 6,10,14-trimethyl-2-pentadecanone while minimizing thermal degradation. Following initial extraction, gas chromatography-mass spectrometry (GC-MS) analysis is performed for compound identification and quantification. Typical GC-MS parameters include: capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness), helium carrier gas (1.0 mL/min flow rate), injector temperature (250°C), ion source temperature (200°C), and mass range (40-500 m/z) [1] [7]. The identification of 6,10,14-trimethyl-2-pentadecanone is confirmed by comparing its retention index and mass spectrum with reference standards in the NIST library.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents one of the most widely used methods for evaluating the free radical scavenging capacity of 6,10,14-trimethyl-2-pentadecanone and essential oils containing this compound. Prepare a 0.1 mM DPPH solution in methanol or ethanol, ensuring protection from light throughout the procedure due to the photosensitivity of the radical [1] [4] [2]. For the testing protocol, combine 1.0 mL of the DPPH solution with 1.0 mL of the test sample at varying concentrations (typically 25-200 μg/mL for essential oils or purified fractions) in sterile test tubes. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes. Following incubation, measure the absorbance at 517 nm using a UV-Visible spectrophotometer against a blank sample consisting of the solvent without DPPH. Include ascorbic acid or BHT (butylated hydroxytoluene) as reference standards for comparison [4] [2]. Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample)/A_control] × 100
where A_control represents the absorbance of the DPPH solution without test sample and A_sample represents the absorbance of the DPPH solution with test sample. Determine the IC₅₀ value (concentration providing 50% inhibition) through linear regression analysis of concentration versus percentage inhibition plots [1].
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay provides a complementary assessment of antioxidant capacity through a different mechanism. Generate the ABTS radical cation (ABTS•⁺) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in darkness at room temperature for 12-16 hours before use [1] [7]. Dilute this stock solution with ethanol or phosphate buffered saline (PBS, pH 7.4) to achieve an absorbance of 0.70 (±0.02) at 734 nm. For the assay procedure, combine 1.0 mL of the diluted ABTS•⁺ solution with 10-50 μL of the test sample at various concentrations, mix vigorously, and allow to react for 6 minutes in darkness. Measure the absorbance at 734 nm against appropriate blank samples. Express the results as Trolox equivalents or calculate the percentage inhibition using the same formula as for the DPPH assay, determining the IC₅₀ through dose-response curves [1].
The FRAP assay measures the reducing capacity of antioxidants based on their ability to reduce ferric ions to ferrous ions. Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v) [1]. Combine 1.0 mL of the FRAP reagent with 100 μL of the test sample and 100 μL of distilled water, then incubate the mixture at 37°C for 30 minutes. Measure the absorbance at 593 nm against a blank prepared with distilled water instead of the sample. Prepare a standard calibration curve using ferrous sulfate (FeSO₄·7H₂O) at concentrations ranging from 0.1 to 1.0 mM, and express the results as mM FeSO₄ equivalents per gram of sample [1].
The antioxidant activity of 6,10,14-trimethyl-2-pentadecanone operates through multiple interconnected mechanisms that collectively contribute to its efficacy in neutralizing free radicals and mitigating oxidative stress. The following diagram illustrates the primary molecular pathways through which this ketone compound exerts its antioxidant effects:
Diagram 1: Proposed antioxidant mechanisms of 6,10,14-Trimethyl-2-pentadecanone showing hydrogen atom transfer, electron transfer, and metal reduction pathways.
The molecular pathways illustrated in Diagram 1 demonstrate that 6,10,14-trimethyl-2-pentadecanone exerts its antioxidant effects through three primary mechanisms. The hydrogen atom donation pathway involves the transfer of abstractable hydrogen atoms from the ketone compound to free radicals, resulting in the formation of stabilized, non-reactive species [1]. Concurrently, the single electron transfer mechanism enables electron-rich regions of the molecule to donate electrons to radical species, thereby neutralizing their reactivity [2]. Additionally, the metal ion reduction capacity facilitates the conversion of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which contributes to the overall reducing power measured in the FRAP assay [1]. These complementary mechanisms work synergistically to establish 6,10,14-trimethyl-2-pentadecanone as an effective multi-modal antioxidant compound.
A systematic approach to evaluating the antioxidant potential of 6,10,14-trimethyl-2-pentadecanone ensures comprehensive assessment through multiple validated methods. The following workflow outlines the sequential procedures from plant material processing to data analysis:
Diagram 2: Experimental workflow for comprehensive evaluation of antioxidant activity of 6,10,14-Trimethyl-2-pentadecanone.
The standardized workflow depicted in Diagram 2 begins with proper plant material authentication and processing to ensure reproducible extraction outcomes [1] [6]. The extraction phase employs either conventional hydrodistillation or advanced PHWE techniques, with the latter offering advantages in efficiency and compound preservation [3]. The critical analysis stage utilizes GC-MS/FID instrumentation to definitively identify and quantify 6,10,14-trimethyl-2-pentadecanone within complex mixtures, with comparison to reference standards and database spectra [1] [7]. The parallel implementation of DPPH, ABTS, and FRAP assays provides a comprehensive assessment of antioxidant capacity through different mechanisms, generating robust data sets for statistical analysis and IC₅₀ determination [1] [2]. This multi-faceted approach ensures thorough characterization of the compound's antioxidant properties and facilitates meaningful comparisons with established antioxidant standards.
The demonstrated antioxidant properties of 6,10,14-trimethyl-2-pentadecanone position this compound as a promising candidate for diverse applications across multiple sectors. In pharmaceutical development, this ketone could be incorporated as an active ingredient in formulations designed to mitigate oxidative stress-related pathologies, including inflammatory conditions, neurodegenerative disorders, and metabolic diseases [8]. The dose-dependent cytotoxicity observed in studies on human promyelocytic leukemia cell lines (HL60 and NB4) further suggests potential applications in oncology research, particularly when selective cytotoxicity profiles are desirable [2]. Additionally, the compound's moderate antioxidant efficacy coupled with its natural origin makes it an attractive alternative to synthetic antioxidants like BHT in the food industry, where it could be employed to prevent lipid peroxidation in fat-containing products, thereby extending shelf life while meeting consumer demand for natural preservatives [1] [4].
In the cosmetic and personal care industry, 6,10,14-trimethyl-2-pentadecanone presents opportunities for development of skin-protective formulations that combat oxidative damage from environmental stressors such as UV radiation and pollution. The compound's presence in essential oils known for traditional medicinal use provides a cultural foundation for its application in aromatherapy products designed to promote wellness through antioxidant mechanisms [2]. Furthermore, the agricultural sector could exploit this compound's antioxidant properties in developing natural treatments for plant stress responses or as components in organic farming approaches that enhance crop resilience to environmental challenges. The ongoing shift toward green technologies across industries aligns perfectly with the utilization of plant-derived antioxidants like 6,10,14-trimethyl-2-pentadecanone, supporting sustainable sourcing while maintaining efficacy.
These application notes provide comprehensive methodological protocols for the extraction, identification, and antioxidant evaluation of 6,10,14-trimethyl-2-pentadecanone. The collected data demonstrate that this ketone compound contributes significantly to the overall antioxidant capacity of essential oils from various medicinal plants, exhibiting moderate but consistent activity across multiple assay systems including DPPH, ABTS, and FRAP [1] [2]. The detailed protocols outlined for sample preparation, compound isolation, and antioxidant assessment provide researchers with standardized methodologies that ensure reproducibility and facilitate cross-study comparisons. The integration of advanced extraction techniques like PHWE with conventional hydrodistillation offers flexibility in approach while maintaining analytical rigor [3].
Future research directions should focus on purifying 6,10,14-trimethyl-2-pentadecanone to evaluate its antioxidant efficacy in isolation rather than within complex essential oil mixtures. Additionally, investigation into structure-activity relationships through synthetic modification of the ketone backbone could yield derivatives with enhanced antioxidant potency and improved physicochemical properties. Further mechanistic studies using cellular and animal models would provide valuable insights into the bioavailability and in vivo efficacy of this compound, addressing current gaps in understanding its physiological relevance. Research into synergistic interactions between 6,10,14-trimethyl-2-pentadecanone and other natural antioxidants could also uncover combinations with enhanced protective effects against oxidative stress. As natural product research continues to gain prominence in therapeutic development, this compound represents a promising candidate for further investigation and application across multiple fields addressing oxidative stress-related challenges.
2-Pentadecanone (CAS Registry Number: 2345-28-0) is a volatile ketone compound belonging to the class of methyl alkyl ketones with molecular formula C₁₅H₃₀O and molecular weight of 226.3981 g/mol. This compound has gained significant research interest due to its identification as a bioactive component in medicinal plants with demonstrated antitumor properties. Recent research has identified this compound as one of the key active compounds contributing to the antitumor potential of Cestrum aurantiacum (Orange cestrum), a plant used in traditional South Asian medicine, particularly Ayurveda [1]. The compound was isolated through bioassay-guided purification and identified using gas chromatography-mass spectrometry (GC-MS) analysis, revealing its significant contribution to the plant's cytotoxic effects against various cancer cell lines.
The structural characteristics of this compound include a ketone functional group at the second carbon position of a fifteen-carbon chain, classified as methyl tridecyl ketone. This chemical structure contributes to its physicochemical properties, including a boiling point of 293°C and melting point between 37-41°C [2]. The compound occurs naturally as a flavor and aroma component in various food products including rice and Kangra orthodox black tea, as well as in aromatic plants like Rosa hybrida and Thai fragrant orchids [2]. Beyond its traditional uses, modern pharmacological research has revealed its potential significance in cancer research, particularly as a bioactive compound in solanaceous plant extracts with demonstrated activity against lung, liver, and cervical cancer cell lines [1].
Method validation establishes that the performance characteristics of an analytical method meet requirements for intended applications through laboratory studies [3]. For this compound quantification, validation follows ICH harmonized guidelines and USP General Chapter 〈1225〉 recommendations, which define validation as process demonstrating method suitability for intended purpose through specific performance parameters [3] [4]. The validation establishes accuracy, precision, specificity, and other characteristics to ensure reliable quantification in complex plant matrices. Based on the International Conference on Harmonization (ICH) guidelines, the United States Pharmacopeia (USP), and other reputable international authorities, the following validation parameters must be established for the this compound quantification method [3] [5].
Table 1: Validation Parameters and Acceptance Criteria for this compound Quantification
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Accuracy | Recovery studies using spiked matrix samples at 3 concentration levels with 9 determinations | Recovery: 90-110% for all levels |
| Precision | ||
| - Repeatability | 9 determinations over minimum of 3 concentration levels | RSD ≤ 2.68% for 100% concentration level |
| - Intermediate Precision | Different days, analysts, or equipment | RSD ≤ 3.30% for 0.25% impurity level |
| Specificity | Resolution from nearest eluting peak | Resolution ≥ 2.0 |
| Linearity | Minimum 5 concentrations from 50-150% of target range | Correlation coefficient (r) ≥ 0.999 |
| Range | Established from linearity and precision data | 50-150% of target concentration |
| LOD | Signal-to-noise ratio 3:1 | Typically 0.1-0.5 μg/mL |
| LOQ | Signal-to-noise ratio 10:1 | Typically 0.5-1.0 μg/mL |
The precision requirements follow the modified Horwitz equation, which provides empirically-derived acceptance criteria for analytical method precision that have been proven to be largely independent of analyte, matrix, and evaluation method [5]. For this compound quantification at 100% concentration level, the acceptable relative standard deviation for repeatability is 1.34%, derived from the Horwitz value multiplied by 0.67 [5]. The linearity of the method must be demonstrated across the specified range, with results directly proportional to analyte concentration [5]. The range is established as the interval between upper and lower concentration levels that have been demonstrated to be determined with precision, accuracy, and linearity [5].
Weigh 25.0 ± 0.1 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve with and make up to volume with HPLC-grade hexane to obtain a 1000 μg/mL stock solution. Store at -20°C in airtight container; stable for 3 months.
Prepare working standards by serial dilution of stock solution with hexane to cover the concentration range of 1-100 μg/mL. Include the following concentration levels for calibration curve: 1, 5, 10, 25, 50, 75, and 100 μg/mL. Prepare fresh weekly and store at 4°C.
Prepare calibration standards at minimum of five concentration levels covering 50-150% of expected sample concentration range [5]. For typical plant extracts with expected this compound concentration of 10-50 μg/mL, prepare standards at 5, 15, 25, 35, and 50 μg/mL. Inject each standard in triplicate to establish calibration curve.
Figure 1: Workflow for preparation of this compound standard solutions showing sequential steps from weighing reference standard to preparation of calibration standards.
The extraction protocol follows the methodology successfully employed for Cestrum aurantiacum with modifications [1]:
For complex plant matrices that may interfere with analysis, implement additional clean-up:
Table 2: GC-MS Instrumental Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5MS UI (30 m × 0.25 mm ID × 0.25 μm film) |
| Injector Temperature | 280°C |
| Injection Volume | 1 μL (splitless mode) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 60°C (hold 1 min), ramp 20°C/min to 200°C, then 5°C/min to 280°C (hold 5 min) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Solvent Delay | 3 minutes |
| Data Acquisition | Selected Ion Monitoring (SIM) mode |
Before sample analysis, perform system suitability tests to ensure optimal instrument performance:
Figure 2: Analytical workflow for this compound quantification from sample preparation through data analysis with system suitability evaluation checkpoint.
Recent research has demonstrated the significance of this compound quantification in anticancer drug discovery from natural products. The following case study illustrates the application:
Background: Investigation of Cestrum aurantiacum extracts for antitumor properties [1] Objective: Identify and quantify bioactive components contributing to cytotoxic activity Methods:
Results: The ethanol extract of Cestrum aurantiacum showed significant antitumor potential, which was attributed to the presence of this compound along with β-amyrin, cedryl acetate, and lupeol [1]. The study demonstrated the importance of accurate quantification of these compounds for standardizing bioactive plant extracts.
To correlate this compound concentration with bioactivity, implement the following assays:
Table 3: Troubleshooting Guide for this compound Quantification
| Problem | Possible Causes | Solution |
|---|---|---|
| Peak tailing | Active sites in column, degraded liner | Re-condition column, replace liner, use higher temperature |
| Retention time shift | Column degradation, flow rate changes | Check carrier gas flow, replace column if necessary |
| Poor resolution | Incorrect temperature program, column selection | Optimize temperature ramp, verify column selectivity |
| Low recovery | Incomplete extraction, degradation during concentration | Optimize extraction time, reduce temperature during concentration |
| High background noise | Contaminated ion source, dirty pre-column | Clean ion source, replace guard column |
Implement the following quality control practices to ensure data reliability:
The analytical methods presented herein provide a validated framework for accurate quantification of this compound in plant extracts and other matrices. The protocols have been developed following USP 〈1225〉 guidelines for method validation and incorporate practical considerations for implementation in research and quality control laboratories [3]. The significance of this compound as a bioactive compound with demonstrated antitumor properties underscores the importance of robust analytical methods for its quantification [1]. These application notes provide researchers with comprehensive methodologies to support natural product drug discovery and standardization of herbal preparations containing this valuable compound.
The table below summarizes the key findings from the search results related to 2-Pentadecanone.
| Aspect | Details |
|---|---|
| Source | Identified in the ethanol extract of Cestrum aurantiacum, a plant in the Solanaceae family [1]. |
| Reported Biological Activity | Isolated as part of a study to determine anti-tumor activity [1]. The ethanol extract of C. aurantiacum showed cytotoxic effects on various cancer cell lines (A549, Hela, HEPG) [1]. |
| Mentioned Traditional Use | Cestrum aurantiacum has been used in traditional medicine for treating wounds and skin infections [1]. |
| Direct Evidence for Wound Healing | None found. No experimental data or protocols specifically testing this compound in wound healing models were identified. |
Given the lack of direct evidence, investigating this compound for wound healing would be an exploratory research endeavor. The diagram below outlines a potential high-level workflow to guide this process.
Based on the general workflow, here are detailed methodologies for key experiments.
Protocol 1: In Vitro Scratch Wound Healing Assay
Protocol 2: In Vivo Excision Wound Model in Rodents
Since this compound's mechanism is unknown, research should target key signaling pathways central to wound repair. The table below lists pathways informed by general wound healing biology that could be investigated [4] [3].
| Pathway | Potential Role of this compound to Investigate |
|---|---|
| MAPK/ERK [4] | Does it promote fibroblast and keratinocyte proliferation and migration? Can it increase VEGF levels? |
| PI3K/AKT [4] | Does it enhance angiogenesis via activation of eNOS and subsequent nitric oxide production? |
| TGF-β/Smad [3] | Does it modulate fibroblast differentiation and collagen production during the remodeling phase? |
| NF-κB [4] [3] | Does it suppress the persistent inflammatory response in chronic wounds by reducing pro-inflammatory cytokine levels (TNF-α, IL-6)? |
Gastric ulcer disease remains a significant global health burden, affecting millions worldwide with potential life-threatening complications and considerable mortality rates ranging from 10-40%. The pathogenesis of gastric ulcers involves an imbalance between aggressive factors (such as reactive oxygen species and inflammatory mediators) and protective factors (including cellular defense proteins and antioxidant systems). Current therapeutic approaches, including proton pump inhibitors and H2 receptor antagonists, often present limitations such as side effects and recurrence, driving the search for novel treatment alternatives. [1]
2-Pentadecanone (C₁₅H₃₀O), a ketone compound identified as a major constituent in various medicinal plants including Labisia pumila, has recently emerged as a promising natural bioactive compound with potential therapeutic applications. Previous investigations have documented its antibacterial, anti-inflammatory, and skin wound healing properties, suggesting potential for internal wound healing such as gastric mucosal repair. This application note systematically details the experimental protocols and mechanistic insights regarding this compound's effect on HSP70 and Bax protein expression in ethanol-induced gastric ulceration models, providing researchers with standardized methodologies for further investigation of this compound's therapeutic potential. [1] [2]
The gastroprotective efficacy of this compound was evaluated using male Sprague Dawley rats (approximately 200-250 g), which were housed under controlled environmental conditions (25°C, 12 h light/dark cycle) with free access to water and standard pellet diet. The experimental protocol received formal approval from the Animal Ethics Committee of the University of Malaya (Ethic Number: 2016-190819/BMS/R/MAA), ensuring compliance with international animal welfare guidelines. All surgical procedures were performed under appropriate anesthesia to minimize animal suffering. [1]
This compound (purchased from Sigma-Aldrich) was prepared in 5% Tween 20 solution to create appropriate dosing formulations. For acute toxicity assessment, a single dose of 300 mg/kg was administered orally to healthy rats followed by a 14-day observation period. For the gastroprotective studies, two concentrations were evaluated: 10 mg/kg (low dose) and 20 mg/kg (high dose), administered via oral gavage. Omeprazole (20 mg/kg) served as the positive control, while the negative control group received 5% Tween 20 vehicle only. [1]
Table 1: Experimental Groups for Gastric Ulcer Study
| Group | Treatment | Dose | n |
|---|---|---|---|
| A | Negative Control (5% Tween 20) | 5 mL/kg | 6 |
| B | Positive Control (Omeprazole) | 20 mg/kg | 6 |
| C | This compound (Low Dose) | 10 mg/kg | 6 |
| D | This compound (High Dose) | 20 mg/kg | 6 |
Gastric ulcers were induced in fasted rats by oral administration of 1 mL absolute ethanol one hour after pre-treatment with test compounds, positive control, or vehicle. One hour after ethanol administration, animals were euthanized under deep anesthesia (ketamine 300 mg/kg and xylazine 30 mg/kg) followed by cervical decapitation. Stomachs were immediately excised, opened along the greater curvature, and gently rinsed with ice-cold saline solution. Tissue samples were divided for various analyses: macroscopic examination, biochemical assays, and histological processing. For immunohistochemical evaluation, gastric tissues were fixed in 10% buffered formalin for 24 hours before further processing. [1]
Following sacrifice, stomachs were excised and opened along the greater curvature. Tissues were gently rinsed with normal saline and photographed digitally. The length and width of all hemorrhagic lesions were measured using a dissecting microscope (1.8× magnification) and ulcer area (UA) was calculated for each stomach. The percentage of ulcer inhibition (I%) was determined using the following formula: [1]
I% = (UA_control - UA_treated)/UA_control × 100
Gastric mucus content was measured by gently collecting gastric mucosa followed by weighing using an electronic balance. Gastric juice acidity was measured using a standard pH meter to evaluate the effect of this compound on gastric acid secretion. [1]
Stomach tissues were homogenized in appropriate cold buffers and centrifuged to obtain clear supernatants for biochemical analyses. Commercial assay kits (Cayman Chemical, USA) were used according to manufacturer's instructions to determine:
Table 2: Key Findings from this compound Gastroprotective Study
| Parameter | Negative Control | Omeprazole (20 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
|---|---|---|---|---|
| Ulcer Inhibition (%) | - | 70.5% | 65.2% | 82.7% |
| Mucus Content (mg/g) | Baseline | Significantly Increased | Moderately Increased | Significantly Increased |
| Gastric pH | Low | Significantly Increased | Moderately Increased | Significantly Increased |
| SOD Activity | Baseline | Significantly Increased | Increased | Significantly Increased |
| CAT Activity | Baseline | Significantly Increased | Increased | Significantly Increased |
| MDA Level | High | Significantly Reduced | Reduced | Significantly Reduced |
| HSP70 Expression | Low | Upregulated | Moderately Upregulated | Strongly Upregulated |
| Bax Expression | High | Downregulated | Moderately Downregulated | Strongly Downregulated |
The immunohistochemistry results demonstrated that this compound treatment significantly upregulated HSP70 expression while downregulating Bax protein in gastric mucosal cells. This coordinated regulation represents a crucial mechanism underlying the compound's gastroprotective effects. HSP70, a highly conserved molecular chaperone, plays multifaceted roles in cellular protection through its anti-apoptotic functions. It directly interacts with components of the apoptotic machinery, including Bax, a pro-apoptotic member of the Bcl-2 family. HSP70 prevents Bax activation and translocation to mitochondria, thereby inhibiting cytochrome c release and subsequent caspase activation. [1] [3] [4]
The molecular chaperone cycle of HSP70 involves coordinated actions between its N-terminal ATPase domain and C-terminal substrate-binding domain, regulated by co-chaperones including HSP40 and nucleotide exchange factors. In the ATP-bound state, HSP70 exhibits low substrate affinity but high exchange rates, while ATP hydrolysis transitions it to a high-affinity state for substrate binding. This cycle enables HSP70 to interact with a diverse range of client proteins, including Bax, ultimately preventing apoptosis and promoting cell survival under stress conditions. [3] [5] [4]
The gastroprotective efficacy of this compound, mediated through HSP70 upregulation and Bax inhibition, presents compelling opportunities for natural product-based drug development. The compound's ability to enhance cellular stress response mechanisms while suppressing apoptotic pathways represents a multimodal approach potentially superior to single-target conventional therapies. Furthermore, the established safety profile in acute toxicity studies (no mortality or signs of toxicity at 300 mg/kg) supports its feasibility for further development. [1]
Future directions should explore formulation strategies to enhance bioavailability, including nano-based drug delivery systems that can improve solubility and target specificity. The pharmacological principles elucidated in this study may also extend to other conditions characterized by oxidative stress and apoptotic cell death, potentially including neurodegenerative diseases, ischemia-reperfusion injury, and other inflammatory disorders. [6] [7]
The detailed protocols and application notes presented herein provide a comprehensive framework for investigating the molecular mechanisms underlying this compound's gastroprotective effects, with particular emphasis on HSP70 and Bax protein expression. The standardized methodologies for immunohistochemical analysis, macroscopic evaluation, and biochemical assessments enable consistent investigation of this promising natural compound.
The robust experimental evidence demonstrates that this compound exerts significant gastroprotection through coordinated modulation of cellular stress response (HSP70 upregulation) and apoptotic pathway (Bax downregulation) proteins, coupled with enhancement of endogenous antioxidant defense systems. These findings not only illuminate fundamental cellular protection mechanisms but also establish a foundational platform for developing novel therapeutic interventions for gastric ulcers and potentially other oxidative stress-related pathologies.
This table summarizes the key identifying and physical characteristics of 2-Pentadecanone.
| Property | Specification / Value |
|---|---|
| CAS Registry Number | 2345-28-0 [1] [2] [3] |
| Chemical Formula | C₁₅H₃₀O [1] [4] [2] |
| Molecular Weight (g/mol) | 226.40 [1] [4] |
| Physical Form (at 20°C) | Solid [1] |
| Melting Point | 39 °C [4], 37-41 °C (lit.) [3] |
| Boiling Point | 293 - 294 °C @ 760 mmHg [4] [3] |
| Flash Point | 113 °C (closed cup) [3] |
Adhering to these conditions is critical for maintaining the chemical's stability and ensuring experimental consistency.
| Parameter | Recommended Condition |
|---|---|
| Recommended Storage Temperature | 20 °C [1] |
| Storage Environment | Cool place. Keep container tightly closed in a dry and well-ventilated place [1]. |
| Chemical Stability | Stable under recommended storage conditions [1]. |
| Incompatible Materials | Oxidizing agents, Reducing agents, Water [1]. |
| Shelf Life | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated [1]. |
This compound requires careful handling to prevent irritation or allergic reactions.
| Aspect | Precautionary Measures |
|---|---|
| Hazard Classification | Causes skin irritation (H315). May cause an allergic skin reaction (H317). Causes serious eye irritation (H319) [1]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (face shield and safety glasses), and a chemical-protective suit [1]. Use respiratory protection if ventilation is inadequate [1]. |
| Handling Precautions | Avoid contact with skin and eyes. Avoid inhalation of vapour or mist. Handle in accordance with good industrial hygiene and safety practice. Wash hands after handling [1]. |
| First Aid Measures | Skin contact: Wash with soap and water [1]. Eye contact: Rinse cautiously with water for several minutes [1]. |
Q1: What is the primary use of this compound in a research or industrial context? It is identified for use as a laboratory chemical in R&D [1]. It is also classified as Fragrance Grade and is used in flavors and fragrances, noted for its floral and spicy sensory characteristics [3].
Q2: Are there any known biomarkers or natural occurrences of this compound? this compound has been detected, but not quantified, in various foods such as green vegetables, cauliflowers, asparagus, and cereals. This could make it a potential biomarker for the consumption of these foods [4].
Q3: My experiment is sensitive to water. What should I know? The safety datasheet lists water as an incompatible material [1]. Always ensure the compound is protected from moisture by keeping the container tightly sealed in a dry environment.
The table below summarizes the key physical and solubility properties of this compound essential for experimental design.
| Property | Value / Description | Source |
|---|---|---|
| Chemical Formula | C₁₅H₃₀O | [1] [2] |
| Molecular Weight | 226.4 g/mol | [1] [2] |
| Physical Form | White to waxy mass or crystalline leaves | [1] |
| Melting Point | 39 °C - 41 °C | [1] [2] |
| Water Solubility | 0.47 mg/L @ 25°C (estimated) | [2] |
| LogP | 6.072 (estimated) | [2] |
| Solubility in Organic Solvents | Soluble in alcohol, propylene glycol, and oils; insoluble in water. | [1] |
Given its hydrophobic nature, this compound requires specific formulation approaches for use in aqueous experimental systems.
| Strategy | Recommended Solvents & Vehicles | Example Protocol from Literature |
|---|---|---|
| Organic Solvents | Ethanol, acetone, methylene chloride, oils. | For in vitro larvicidal assays, this compound was dissolved in methylene chloride or acetone to create stock solutions [3]. |
| Aqueous Suspensions with Surfactants | 5% Tween 20 [4], β-Cyclodextrin [5]. | For oral administration in a rat model, this compound was prepared in 5% Tween 20 (5 mL/kg) to form a stable suspension [4]. |
| Co-solvency | Mixtures of water-miscible solvents (e.g., ethanol) with water or buffer. | A common approach is to first dissolve the compound in a small volume of a pure organic solvent, then gradually add the aqueous phase while mixing to achieve the desired final concentration. |
This protocol is adapted from a published study on the gastroprotective effects of this compound in rats [4].
Q1: The suspension of this compound in Tween 20 precipitates quickly. How can I improve its stability?
Q2: How can I confirm the concentration of this compound in my final experimental solution?
Q3: Is this compound safe to handle?
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Solubility in Vehicle | Low HLB of surfactant; incorrect solvent. | Switch to a different solvent (e.g., propylene glycol) or use a blend of surfactants. Pre-dissolve in a minimal volume of ethanol before adding to the aqueous surfactant solution. |
| Inconsistent Experimental Results | Uneven dosing due to compound settling. | Standardize the sonication/vortexing time before each use. Consider using a more powerful homogenizer. Validate concentration analytically. |
| Low Bioavailability | Poor dissolution in the gastrointestinal tract. | The use of surfactants like Tween 20 is designed to mitigate this. Literature shows that this formulation was effective in a rat model [4]. |
This compound is a methyl ketone with the molecular formula C₁₅H₃₀O and a molecular weight of 226.3981 g/mol [1]. Its CAS Registry Number is 2345-28-0 [1].
Retention data is essential for method development. The table below summarizes Kovats Retention Indices (RI) for this compound from published literature, which helps predict its elution behavior on different GC columns [1].
| Column Type | Stationary Phase | Temperature Program / Condition | Retention Index (RI) | Carrier Gas |
|---|---|---|---|---|
| Capillary | DB-5 | 60°C to 240°C at 3°C/min | 1699 | Helium |
| Capillary | HP-5MS | 50°C to 250°C at 3°C/min | 1698 | Helium |
| Capillary | CP Sil 8 CB | 50°C to 220°C at 3°C/min | 1698 | Hydrogen |
| Capillary | BP-1 | 60°C to 220°C at 5°C/min | 1688 | Nitrogen |
| Capillary | SE-30 | Isothermal at 220°C | 1686 | Nitrogen |
| Capillary | Carbowax 20M (Polar) | 70°C to 190°C at 2°C/min | 2011 | Helium |
Here are some common questions and troubleshooting guides based on general GC principles and the specific data for this compound.
Q1: What is a suitable starting point for a GC method to detect this compound? A recommended starting point is a DB-5 or equivalent non-polar column (5% phenyl polysiloxane) with Helium as the carrier gas [1]. A common and effective temperature program is an initial oven temperature of 60°C, ramping at 3°C per minute to 240°C [1]. Under these conditions, you can expect a Kovats Retention Index of approximately 1699 [1].
Q2: How can I improve the separation of this compound from co-eluting compounds?
Problem: Poor Peak Shape (Tailing or Broadening) for this compound
Problem: Low Sensitivity or Poor Detection Limit
Problem: Inconsistent Retention Times
For a reliable analytical method, a structured approach is crucial. The following diagram outlines the key stages.
After developing your method, it must be validated to ensure it is suitable for its intended purpose. The core parameters to assess are summarized below [2].
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Confirm the method can distinguish this compound from other components. | Baseline separation of peaks [2]. |
| Linearity | Establish a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.99 [2]. |
| Accuracy | Determine the closeness of measured value to the true value. | Recovery of 95-105% [2]. |
| Precision | Evaluate the closeness of repeated measurements. | %RSD ≤ 2.0% [2]. |
| LOD / LOQ | Define the lowest amount that can be detected or quantified. | LOD: Signal-to-Noise ≈ 3:1 LOQ: Signal-to-Noise ≈ 10:1 [2]. | | Robustness | Assess the method's resilience to small, deliberate parameter changes. | No significant impact on results [2]. |
The following table outlines common issues that can lead to unwanted crystallization and potential solutions to mitigate them.
| Problem | Possible Cause | Solution / Preventive Measure |
|---|---|---|
| Crystallization during storage | Purity of the compound; storage temperature at or below melting point. | Re-crystallize or purify via column chromatography; store at least 10-15°C above melting point [1]. |
| Crystallization in reaction mixtures | High concentration; low temperature. | Use a co-solvent; increase temperature if reaction allows. |
| Crystallization in analytical samples | Solvent evaporation; temperature fluctuations. | Use a sealed vial; prepare samples fresh; consider solvent mixtures. |
| Clogging of tubing or filters | Slow flow rates; temperature drop in lines. | Insulate lines; use jacketed equipment; dilute solutions. |
Since direct data on 2-Pentadecanone is unavailable, you will need to establish your own experimental data. Here are some key methodologies you can use.
Determining the precise melting point is the first critical step.
The choice of solvent or solvent mixture is one of the most effective ways to control crystallization.
Introducing a second, miscible solvent in which the compound has low solubility can sometimes disrupt the crystal lattice formation.
The following diagram outlines a logical workflow for systematically investigating and solving crystallization problems.
To find more specific information, I suggest you:
| Question | Answer |
|---|---|
| What are the typical purity grades available? | Two common grades are available: Analytical Standard (≥98.0% by GC) for precise quantification [1] and a standard grade of >95.0%(GC) [2]. A Fragrance Grade (≥98%) is also available for applications in flavors and fragrances, complying with IFRA and JECFA standards [3]. |
| What are the basic physical properties used for identification? | The compound is a solid at 20°C [2]. Key properties include:
A systematic workflow is the most effective approach for purity assessment. The diagram below outlines the key steps and decision points in this process.
This guide outlines the initial steps for evaluating this compound sample quality.
Physical State and Color
Melting Point Determination
This guide covers instrumental methods for quantitative purity assessment and structural verification.
Gas Chromatography (GC) for Purity Assay
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
For research involving animal models, here is a summarized protocol based on a published study that confirmed the safety of this compound [6].
This table summarizes the basic properties of 2-Pentadecanone, which are fundamental for troubleshooting formulation and handling issues.
| Property | Specification / Value |
|---|---|
| CAS Number | 2345-28-0 [1] [2] |
| Molecular Formula | C15H30O [3] [1] [2] |
| Molecular Weight | 226.40 g/mol [1] [2] |
| Melting Point | 37-41 °C [1] |
| Boiling Point | 293.3 ± 3.0 °C (at 760 mmHg) [1] |
| Flash Point | 83.9 ± 12.6 °C [1] |
| Physical Form | Soft, waxy mass or flakes at room temperature [4] |
This data, derived from an acute toxicity study in rats, is crucial for establishing safe handling procedures and dosing guidelines in animal models.
| Parameter | Finding / Outcome |
|---|---|
| Tested Acute Dose | 300 mg/kg (oral, rats) [5] |
| Mortality / Toxicity Signs | No mortality or signs of toxicity observed [5] |
| Liver & Kidney Function | No significant differences in ALP, ALT, GGT, AST, creatinine, or urea levels vs. control [5] |
| Histopathology | No histological changes in liver or kidney tissues [5] |
Experimental Protocol (Acute Oral Toxicity)
The following diagram outlines a logical approach to diagnosing common issues when working with this compound in an experimental setting.
The table below summarizes the fundamental technical data available for this compound, which is crucial for understanding its behavior in experimental settings.
| Property | Description / Value |
|---|---|
| Chemical Names | This compound; Pentadecan-2-one [1] |
| Chemical Formula | C₁₅H₃₀O [2] |
| Physical State | Waxy solid (at room temperature); appears as soft crystalline flakes or pellets [1]. |
| Odor Profile | Oily, waxy, with a mild burnt or toasted nut nuance. Technically a ketone, but often classified as an aldehydic aroma chemical [1]. |
| Reported Bioactivities | Gastroprotective effect in rat models; antibacterial and anti-inflammatory activity [2]. |
| Safety & Handling | May cause skin and eye irritation. Prolonged or high-concentration contact can be harmful. Always refer to the latest Material Safety Data Sheet (MSDS) [1]. |
The main challenge is its physical state. As a waxy solid at room temperature, it must be melted before it can be measured or mixed with liquid solvents. This requires a controlled warming step [1].
For accurate dosing and to prevent re-crystallization in your final solution, follow this protocol:
| Possible Cause | Solution |
|---|---|
| Incorrect Temperature | The compound is a solid. Ensure it is in a liquid state by warming it gently before adding it to the solvent [1]. |
| Solvent Polarity Mismatch | As a mid-chain ketone, it is likely hydrophobic. Use intermediate to non-polar solvents (e.g., methylene chloride, acetone, methanol) for better compatibility. A systematic solvent screening is advised [3] [4]. |
| Formation of Stable Emulsions | During liquid-liquid extraction, stable emulsions can form due to surface-active compounds from biological catalysts. This complicates purification [3]. |
Due to the lack of specific compatibility data, the most reliable approach is to conduct your own screening. The diagram below outlines a general workflow for testing this compound in a potential application like liquid-liquid extraction, adapted from methodologies used for similar compounds [5] [3].
Workflow Overview:
The table below summarizes the core characteristics and experimental data for 2-Pentadecanone and Omeprazole.
| Feature | This compound | Omeprazole |
|---|---|---|
| Compound Type | Natural ketone [1] | Synthetic benzimidazole (Proton Pump Inhibitor) [2] |
| Primary Mechanism | Antioxidant and cytoprotective; upregulates HSP70, downregulates Bax proteins [1] | Acid suppression; inhibits H+/K+ ATPase pump. Non-acid effects: modulates Hh/Gli1 signaling & miR-203a-3p [2] |
| Key Molecular Targets | HSP70, Bax, antioxidant enzymes (SOD, CAT) [1] | H+/K+ ATPase, Hedgehog (Hh) pathway, miR-203a-3p [2] |
| Experimental Model | Ethanol-induced gastric ulcer in rats [1] | Barrett's Esophagus (BE) cell lines (CP-A, CP-B) [2] |
| Efficacy Findings | Significant ulcer inhibition; increased mucus content & pH; reduced malondialdehyde (MDA) [1] | Dose-dependent inhibition of BE cell proliferation; induced G0/G1 cell cycle arrest [2] |
| Safety Profile | No acute toxicity observed at 300 mg/kg in rats [1] | Clinical concern: potential interaction with clopidogrel [3] |
For researchers looking to replicate or build upon these studies, here are the key methodological details.
1. Protocol for this compound (In Vivo)
2. Protocol for Omeprazole (In Vitro)
The diagrams below illustrate the distinct mechanisms of action and key experimental steps for each compound.
1. Omeprazole's Dual Mechanistic Pathways
2. This compound's Cytoprotective Mechanism
3. Workflow: In Vivo Ulcer Model & Analysis
The table below summarizes the antioxidant activity data available for 2-Pentadecanone and a group of synthetic acetophenone benzoylhydrazone ketones.
| Compound Name | Class / Type | Assay Used | Key Antioxidant Results | Experimental Model |
|---|---|---|---|---|
| This compound [1] | Aliphatic Methyl Ketone | Tissue Enzymatic Activity | Increased levels of SOD and CAT; reduced MDA production. | In vivo (Ethanol-induced gastric ulcer in rats) |
| Acetophenone benzoylhydrazones (5a) [2] | Synthetic Hydrazone (aromatic ketone derivative) | FRAP, DPPH, TEAC, ORAC | Showed the superior capacity in the FRAP assay. | In vitro (Chemical assays) |
| Acetophenone benzoylhydrazones (5g) [2] | Synthetic Hydrazone (aromatic ketone derivative) | FRAP, DPPH, TEAC, ORAC | Most potent radical scavenger in the DPPH method. | In vitro (Chemical assays) |
For researchers to interpret and build upon these findings, understanding the experimental details is crucial.
This compound In Vivo Study [1]:
Acetophenone Benzoylhydrazones In Vitro Evaluation [2]:
The available data suggest different mechanisms and levels of application for these ketones, which can be visualized in the following pathway for this compound:
For researchers, the implications are:
A direct, head-to-head comparison of antioxidant potency is not currently possible from the available data due to the different models and assays used. To build a definitive comparison guide, you would need to:
The table below summarizes quantitative data from a study that investigated the acute toxicity and gastroprotective effect of 2-Pentadecanone in an ethanol-induced gastric mucosal ulceration model in Sprague Dawley rats [1].
| Aspect Investigated | Experimental Groups & Dosage | Key Results and Quantitative Data | Conclusion |
|---|---|---|---|
| Acute Toxicity | Single oral dose of 300 mg/kg (OECD guideline) [1] | No mortality or signs of toxicity over 14 days. No significant differences in liver/kidney function tests or histology compared to control [1]. | The compound is safe at a dose of 300 mg/kg [1]. |
| Ulcer Inhibitory Effect | Negative Control (5% Tween 20), Positive Control (Omeprazole, 20 mg/kg), this compound (10 & 20 mg/kg). Ulcer induced with 1 mL absolute ethanol [1]. | Macroscopic and histological analyses showed significant ulcer inhibition. The high dose (20 mg/kg) increased mucus secretion and gastric pH (reduced acidity) comparable to omeprazole [1]. | This compound exhibits a strong, dose-dependent ulcer inhibitory effect [1]. |
| Antioxidant Activity | Tissue homogenate analysis for SOD, CAT, and MDA [1]. | Significantly increased activity of antioxidant enzymes Superoxide Dismutase (SOD) and Catalase (CAT). Significantly reduced levels of Malondialdehyde (MDA), a marker of lipid peroxidation [1]. | The gastroprotection is mediated through a significant antioxidant mechanism [1]. |
| Protein Expression (Immunohistochemistry) | Analysis of HSP70 (protective) and Bax (pro-apoptotic) proteins [1]. | Up-regulation of HSP70 and down-regulation of Bax protein in groups treated with this compound [1]. | Mechanism involves cytoprotection and inhibition of apoptosis [1]. |
The methodology from the key study provides a reproducible protocol for evaluating gastroprotective activity in an ethanol-induced model [1]:
The experimental data suggests that this compound's gastroprotective effect is multi-faceted. The proposed mechanism can be visualized in the following pathway diagram.
To advance this research, I suggest you:
The table below summarizes the key identifiers and physical properties of this compound from chemical databases, which are essential for any analytical method development [1] [2] [3].
| Property | Value |
|---|---|
| CAS Registry Number | 2345-28-0 [1] |
| Molecular Formula | C₁₅H₃₀O [1] |
| Molecular Weight | 226.3981 g/mol [1] [3] |
| IUPAC Name | Pentadecan-2-one [1] |
| Common Synonyms | Methyl tridecyl ketone [1] [2] |
| Boiling Point | 293 °C [2] |
| Melting Point | 37-41 °C [2] |
| Physical State (at room temperature) | Solid [3] |
This compound is a volatile ketone reported as a flavor and aroma component in various foods and beverages [2]. More importantly for researchers, it has been identified in biological and plant studies.
Although the search results lack explicit comparison guides, the general techniques mentioned for analyzing similar compounds can guide your method development. The following diagram outlines a potential workflow for identifying and quantifying this compound based on standard laboratory practices.
To build a comprehensive comparison guide, you would typically need to establish and validate methods using the techniques above. Here are the core parameters to investigate for each method:
The table below summarizes the available data on this compound, though it lacks specific wound-healing metrics [1] [2].
| Property | Description |
|---|---|
| Chemical Name | This compound (Pentadecan-2-one) [2] |
| Chemical Formula | C₁₅H₃₀O [2] |
| CAS Registry Number | 2345-28-0 [1] [2] |
| Class | Ketone [2] |
| Natural Occurrence | Detected in various foods like green vegetables, cauliflower, and asparagus [2]. |
| Research Context | Identified as a component of bacterial volatile organic compounds (BVOCs) that attract nematodes; its role in mammalian wound healing is not established [1]. |
For a meaningful comparison, the table below outlines the performance of two common debridement treatments based on clinical and real-world data. Debridement is a critical first step in wound care that involves removing nonviable tissue to stimulate healing [3] [4].
| Treatment | Mechanism of Action | Key Efficacy Outcomes | Evidence & Context |
|---|
| Clostridial Collagenase Ointment (CCO) | Enzymatic; selectively breaks down collagen in necrotic tissue without harming healthy tissue [3] [4]. | - 38% more likely to achieve 100% granulation vs. honey (p=0.018) [3].
To evaluate a new compound like this compound, researchers can use established preclinical models. The following workflow outlines the key steps for a standard rodent excisional wound model [5] [6].
The key phases of this experimental workflow involve:
(Initial Area - Area on Day N) / Initial Area × 100% [6].To objectively position this compound against established treatments, future research should focus on generating the missing comparative data.
The table below consolidates the available data on 2-Pentadecanone from the search results.
| Attribute | Description / Value | Source |
|---|---|---|
| Common Name | This compound | [1] |
| Chemical Formula | C₁₅H₃₀O | [1] |
| Flavor Description | Celery, fresh, jasmin | [1] |
| Natural Occurrence | Detected in green vegetables, cauliflowers, asparagus, breakfast cereals | [1] |
| Reported Bioactivity | Gastroprotective effect in ethanol-induced gastric ulceration in rats; antioxidant properties (increased SOD, CAT; decreased MDA) | [2] |
| Experimental Model | In vivo, Sprague Dawley rats | [2] |
| Acute Oral Toxicity | No mortality or signs of toxicity at 300 mg/kg in rats | [2] |
For the gastroprotective study cited above, the experimental methodology was as follows [2]:
To build the comprehensive guide you require, I suggest focusing on these actionable steps:
This methodology provides a framework for objectively measuring and comparing flavor attributes [3] [4]. Key steps include using trained panelists, controlled preparation of samples (e.g., in odor-free water at specific concentrations), and structured evaluation forms to score intensity of attributes like "celery," "floral," "green," "bitter," and "earthy" [4].